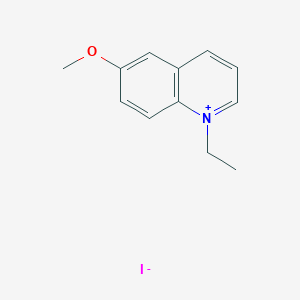

6-Methoxy-N-ethylquinolinium iodide

Overview

Description

6-Methoxy-N-ethylquinolinium iodide (6-MEQI) is an organic compound used for a variety of scientific research applications. It is a quinolinium compound that contains a methoxy group and an ethyl group attached to the nitrogen atom. It is a yellow-orange solid at room temperature, and is soluble in water, ethanol, and other organic solvents. 6-MEQI is a versatile compound with a wide range of applications in scientific research, ranging from biochemical and physiological studies to lab experiments.

Scientific Research Applications

Fluorescent Indicators and Sensors

6-Methoxy-N-ethylquinolinium iodide (MEQ) has been utilized in the development of fluorescent halide-sensitive quinolinium dyes. These dyes, including MEQ, demonstrate reduced fluorescence intensity in the presence of aqueous chloride, bromide, and iodide ions, enabling the determination of halide solution concentrations through Stern-Volmer kinetics. This characteristic makes MEQ valuable for physiological measurements, such as measuring intracellular chloride levels (Geddes et al., 2001).

Analytical Biochemistry Applications

MEQ's fluorescent properties are advantageous in biochemistry, particularly in studying halide fluxes in epithelial cells. It has been used with SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) as a fluorescent chloride-sensitive probe to assess chloride permeability in cultured epithelial cells. The fluorescence of MEQ changes in response to alterations in intracellular or extracellular halide ions, providing insights into cellular chloride dynamics (Mahlangu & Dix, 2004).

Neuroscience Research

In neuroscience, MEQ is employed to study intracellular chloride concentrations in neurons. Its sensitivity to chloride ions allows researchers to observe dynamic changes in intracellular chloride levels in living neurons, aiding in the understanding of neuronal function and regulation. This is particularly useful in examining the role of chloride channels and GABAA receptors in neuronal activities (Inglefield & Schwartz-Bloom, 1999).

Particle Sizing in Colloidal Systems

MEQ has found applications in nanometre particle sizing. Its fluorescence properties are exploited to bind to negatively charged colloidal particles, such as silica, enabling the determination of particle sizes using time-resolved fluorescence anisotropy. This application is significant in material science and nanotechnology (Geddes et al., 2000).

Mechanism of Action

Target of Action

The primary target of 6-Methoxy-N-ethylquinolinium iodide is intracellular chloride ions . It is used as an intracellular chloride indicator, based on the collisional quenching of its fluorescence by halide ions .

Mode of Action

This compound, also known as MEQ, is a nonpolar compound that is converted to a positively charged, chloride-sensitive form by intracellular oxidation . Once loaded, MEQ exhibits similar chloride response characteristics to other quinoline derivatives .

Biochemical Pathways

The biochemical pathway affected by this compound involves the detection and measurement of chloride ion concentration within cells . The fluorescence of MEQ is dependent on chloride concentration and is quenched by chloride through collision quenching .

Pharmacokinetics

It is known that the compound is supplied in its oxidized, cell-impermeant form . It is stable for at least one year when stored desiccated at room temperature .

Result of Action

The result of the action of this compound is the ability to monitor changes in intracellular chloride concentrations . Its fluorescence is quenched by chloride ions, allowing for the detection and measurement of these ions within cells .

Action Environment

The action of this compound can be influenced by environmental factors such as light and temperature. For instance, the compound should be protected from light . Additionally, it should be stored at room temperature in a desiccated environment to maintain stability .

Biochemical Analysis

Biochemical Properties

6-Methoxy-N-ethylquinolinium iodide plays a crucial role in biochemical reactions as a chloride indicator. . This interaction allows researchers to measure chloride concentrations in various biological systems. The compound does not form a ground-state complex with chloride ions, making it highly sensitive to changes in chloride concentration .

Cellular Effects

This compound affects various types of cells and cellular processes by serving as a chloride indicator. It influences cell function by allowing the measurement of intracellular chloride levels, which are critical for maintaining cellular homeostasis . Changes in chloride concentration can impact cell signaling pathways, gene expression, and cellular metabolism. For example, chloride ions play a role in regulating the activity of certain ion channels and transporters, which in turn affect cellular processes such as volume regulation and neurotransmission .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from a nonpolar, cell-permeant form (DiH-MEQ) to the positively charged, chloride-sensitive form (MEQ) through intracellular oxidation . Once inside the cell, MEQ interacts with chloride ions, leading to fluorescence quenching. This process allows researchers to monitor changes in chloride concentration in real-time. The compound’s fluorescence is quenched by chloride ions through a diffusional process, which is highly sensitive to solution viscosity and volume .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is stable when stored desiccated at room temperature for at least one year . Its cell-permeant form (DiH-MEQ) is susceptible to spontaneous oxidation, which can affect its long-term stability and effectiveness as a chloride indicator . Long-term studies have shown that the compound can be used to monitor chloride levels in cells over extended periods, providing valuable insights into cellular function and homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively measures intracellular chloride concentrations without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and affecting the function of chloride channels and transporters . Researchers must carefully optimize the dosage to balance sensitivity and safety in their experiments.

Metabolic Pathways

This compound is involved in metabolic pathways related to chloride ion transport and regulation. The compound interacts with enzymes and cofactors that facilitate the transport of chloride ions across cell membranes . This interaction can affect metabolic flux and the levels of metabolites involved in chloride homeostasis. For example, chloride ions play a role in the regulation of cellular pH and osmotic balance, which are critical for various metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s cell-permeant form (DiH-MEQ) allows it to cross cell membranes and accumulate in the cytoplasm, where it is converted to the chloride-sensitive form (MEQ) through intracellular oxidation . This process ensures that the compound is localized in areas where chloride ions are present, allowing for accurate measurement of chloride concentrations .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with chloride ions . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to chloride ions to effectively measure their concentration . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments or organelles, ensuring its proper function as a chloride indicator .

properties

IUPAC Name |

1-ethyl-6-methoxyquinolin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14NO.HI/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATPLOKNKMKYFV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC2=C1C=CC(=C2)OC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385119 | |

| Record name | 6-METHOXY-N-ETHYLQUINOLINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34373-76-7 | |

| Record name | 6-METHOXY-N-ETHYLQUINOLINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

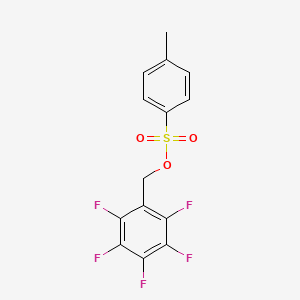

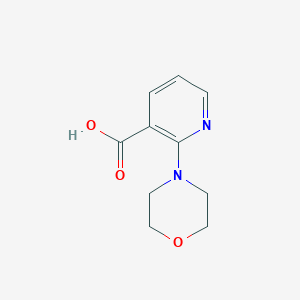

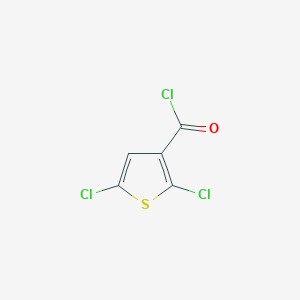

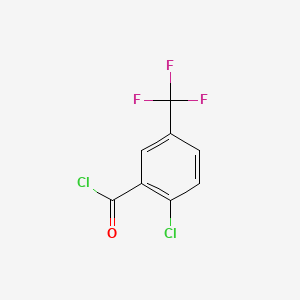

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

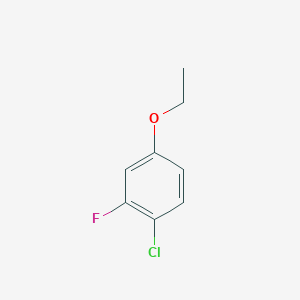

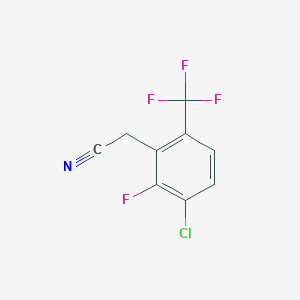

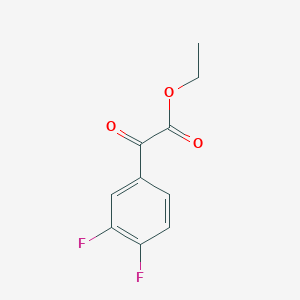

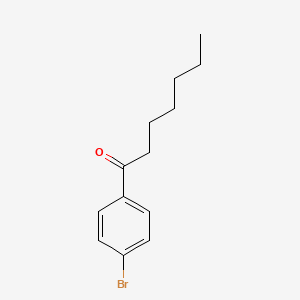

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine](/img/structure/B1585946.png)

![5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde](/img/structure/B1585948.png)